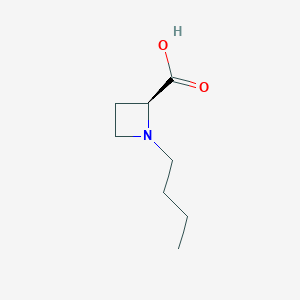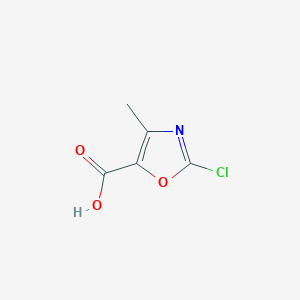
Boronic acid, (2,3-dimethyl-5-oxo-1-cyclopenten-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boronic acid, (2,3-dimethyl-5-oxo-1-cyclopenten-1-yl)-, is a boronic acid derivative with the molecular formula C7H11BO3. This compound is known for its unique structure, which includes a boronic acid group attached to a cyclopentenone ring. Boronic acids are widely used in organic chemistry due to their ability to form reversible covalent bonds with diols, making them valuable in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, (2,3-dimethyl-5-oxo-1-cyclopenten-1-yl)-, typically involves the hydroboration of an appropriate precursor. Hydroboration is a common method for preparing organoborane compounds, where a boron-hydrogen bond is added across an alkene or alkyne. This reaction is usually rapid and proceeds with high selectivity .
Industrial Production Methods
Industrial production of boronic acids often involves large-scale hydroboration reactions, followed by purification steps to isolate the desired product. The reaction conditions, such as temperature, pressure, and choice of solvent, are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Boronic acid, (2,3-dimethyl-5-oxo-1-cyclopenten-1-yl)-, undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling typically produces biaryl compounds, while oxidation reactions yield boronic esters .
Applications De Recherche Scientifique
Boronic acid, (2,3-dimethyl-5-oxo-1-cyclopenten-1-yl)-, has several scientific research applications:
Mécanisme D'action
The mechanism of action of boronic acid, (2,3-dimethyl-5-oxo-1-cyclopenten-1-yl)-, involves the formation of reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the development of sensors and drug delivery systems. The compound’s ability to participate in cross-coupling reactions is due to the presence of the boronic acid group, which facilitates the formation of carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Another widely used boronic acid with similar reactivity but different structural properties.
Pinacol boronic esters: Boronic esters that are often used as protective groups in organic synthesis.
Uniqueness
Boronic acid, (2,3-dimethyl-5-oxo-1-cyclopenten-1-yl)-, is unique due to its cyclopentenone ring structure, which imparts distinct reactivity and properties compared to other boronic acids. This uniqueness makes it valuable in specific applications where other boronic acids may not be suitable .
Propriétés
Numéro CAS |
887748-93-8 |
|---|---|
Formule moléculaire |
C7H11BO3 |
Poids moléculaire |
153.97 g/mol |
Nom IUPAC |
(2,3-dimethyl-5-oxocyclopenten-1-yl)boronic acid |
InChI |
InChI=1S/C7H11BO3/c1-4-3-6(9)7(5(4)2)8(10)11/h4,10-11H,3H2,1-2H3 |
Clé InChI |
KHCFAFDFQHNESK-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(CC1=O)C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


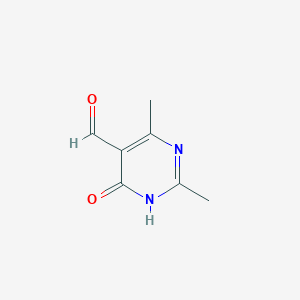
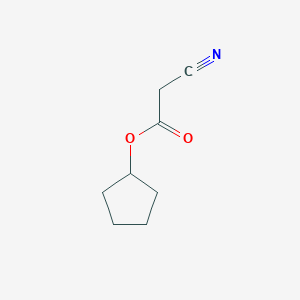
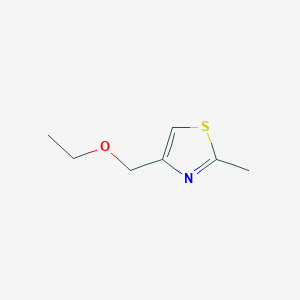
![7,8-Dihydrocyclopenta[ij]isoquinoline](/img/structure/B15072147.png)
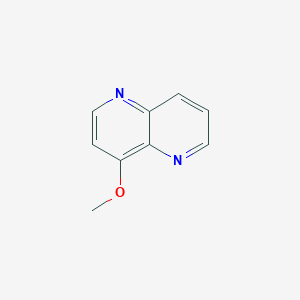
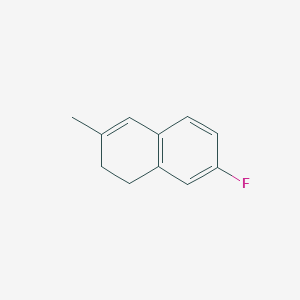
![1-Oxaspiro[3.5]nonane-2-methanol](/img/structure/B15072171.png)
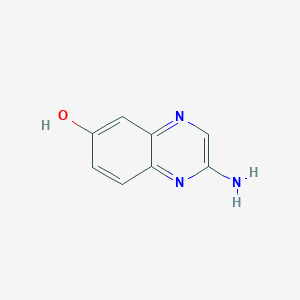
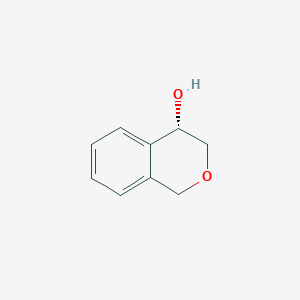
![5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7(3aH,7aH)-dione](/img/structure/B15072208.png)
![2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine](/img/structure/B15072213.png)
![(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)boronic acid](/img/structure/B15072226.png)
